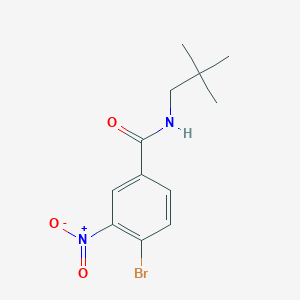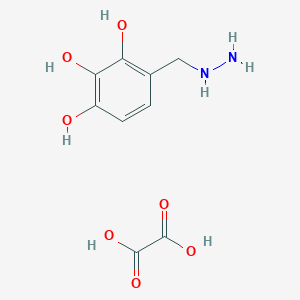![molecular formula C55H43Cl2F2N7O6S B13865494 N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib is a compound known for its role as a dual tyrosine kinase inhibitor. It is primarily used in the treatment of certain types of cancer, particularly breast cancer. This compound inhibits the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in cancer cells .
Métodos De Preparación
The synthesis of N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of 3-chloro-4-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form an intermediate, which is then cyclized to form the quinazoline core.
Attachment of the furan ring: The quinazoline core is then reacted with 2-furancarboxaldehyde in the presence of a base to attach the furan ring.
Final modifications:
Análisis De Reacciones Químicas
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and furan groups.
Reduction: Reduction reactions can occur at the nitro groups present in the intermediates during synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common reagents and conditions: Common reagents include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas in the presence of a palladium catalyst
Aplicaciones Científicas De Investigación
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib has several scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with various receptors.
Biology: The compound is used to study cell signaling pathways, particularly those involving EGFR and HER2.
Medicine: It is used in the treatment of HER2-positive breast cancer and is being investigated for its potential in treating other types of cancer.
Industry: The compound is used in the pharmaceutical industry for the development of targeted cancer therapies
Mecanismo De Acción
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib exerts its effects by inhibiting the tyrosine kinase domains of EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib is unique in its dual inhibition of EGFR and HER2. Similar compounds include:
Gefitinib: Inhibits EGFR but not HER2.
Erlotinib: Also inhibits EGFR but has a different chemical structure.
Dacomitinib: Inhibits multiple members of the EGFR family but has a broader spectrum of activity.
These comparisons highlight the specificity and dual-targeting capability of this compound, making it a valuable compound in targeted cancer therapy.
Propiedades
Fórmula molecular |
C55H43Cl2F2N7O6S |
|---|---|
Peso molecular |
1038.9 g/mol |
Nombre IUPAC |
6-[5-[[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]methyl]furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C55H43Cl2F2N7O6S/c1-73(67,68)21-20-66(28-42-12-18-50(71-42)36-8-14-48-44(24-36)54(62-32-60-48)64-40-10-16-52(46(56)26-40)69-30-34-4-2-6-38(58)22-34)29-43-13-19-51(72-43)37-9-15-49-45(25-37)55(63-33-61-49)65-41-11-17-53(47(57)27-41)70-31-35-5-3-7-39(59)23-35/h2-19,22-27,32-33H,20-21,28-31H2,1H3,(H,60,62,64)(H,61,63,65) |
Clave InChI |
BFNCVPHJCMMDLN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)CC6=CC=C(O6)C7=CC8=C(C=C7)N=CN=C8NC9=CC(=C(C=C9)OCC1=CC(=CC=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)



![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)


